molecular formula C11H14BrNO2 B2822229 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1247239-29-7

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

Cat. No. B2822229
CAS RN: 1247239-29-7
M. Wt: 272.142
InChI Key: NWAUZLMQMZEWLT-UHFFFAOYSA-N
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Description

“3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” is a chemical compound that can be used as an intermediate for pharmaceutical and organic synthesis . It has a molecular weight of 242.12 .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of “2-Bromo-3-methoxycarbonyl-4-(oxan-4-yl)pyridine” involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The boronic acid group in “3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” can participate in various coupling reactions to create complex molecules. Additionally, the pyridine ring is a common scaffold in many drugs.

Scientific Research Applications

Synthesis and Antibacterial Activity

One study explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds, evaluating their antimicrobial activity against a range of aerobic and anaerobic bacteria. The compounds showed promising minimal inhibitory concentrations, highlighting their potential in antibacterial applications (Bogdanowicz et al., 2013).

Bronsted and Lewis Acid Sites on Silica

Another study used pyridine adsorption to investigate the acidic properties of silica doped with various cations, including generating Lewis acid sites. This research provides insights into the interaction of pyridine derivatives with catalysts, which is crucial for understanding catalytic mechanisms (Connell & Dumesic, 1987).

Ring Contraction and Halogenation Reactions

Research on 3-methoxypiperidines transformed into 2-(bromomethyl)pyrrolidines via boron(III) bromide showcased a rare conversion of piperidines into pyrrolidines, opening pathways for novel synthetic strategies (Tehrani et al., 2000).

Regioselective Halogenation

The study on regioselective mono and dihalogenations of pyridines with N-bromosuccinimide underlines the reactivity and selectivity of halogenation reactions involving pyridine derivatives, which is significant for functional group manipulation in organic synthesis (Canibano et al., 2001).

Ethylene Dimerization Catalysts

Investigation into (imino)pyridine palladium(II) complexes as ethylene dimerization catalysts demonstrates the utility of pyridine derivatives in designing selective catalysts for industrial applications, showcasing the versatility of these compounds in catalysis (Nyamato et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, “3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2-(oxan-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUZLMQMZEWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

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